(±)19(20)-EpDTE

Description

Propriétés

IUPAC Name |

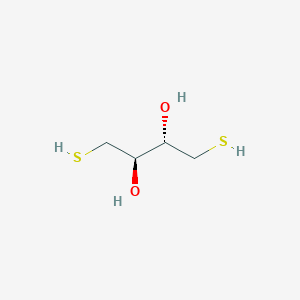

(2R,3S)-1,4-bis(sulfanyl)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJLVAABSRFDPM-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CS)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](CS)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884341 | |

| Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Dithioerythritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13938 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6892-68-8 | |

| Record name | Dithioerythritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6892-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithioerythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithioerythritol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-1,4-dimercaptobutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITHIOERYTHRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4SVL81GQI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Oxidation and Esterification

cis-1,4-Dichloro-2-butene undergoes dihydroxylation using potassium permanganate (KMnO₄) in an acetone-water medium at 0–5°C, yielding 1,4-dichloro-2,3-dibutanol. Subsequent esterification with acetic anhydride introduces acetyl protecting groups, preventing unwanted side reactions during downstream steps.

Thioacetate Substitution and Hydrolysis

The esterified intermediate reacts with potassium thioacetate in dichloromethane under reflux, substituting chloride groups with thioacetyl moieties. Final hydrolysis under acidic conditions (e.g., hydrochloric acid) removes acetyl protectants, yielding DTE with an 83% overall yield .

Key Advantages :

-

Utilizes readily available starting materials.

-

Avoids complex purification steps due to high regioselectivity.

Novel Epoxidation-Based Synthesis

Patent CN111100096B introduces a streamlined approach using 1,4-dibromo-2-butene as the precursor, bypassing traditional oxidation steps.

Epoxidation and Substitution

1,4-Dibromo-2-butene reacts with peracetic acid in dichloromethane, forming 2,3-dibromomethyloxirane. This epoxide intermediate undergoes nucleophilic substitution with potassium thioacetate in the presence of potassium iodide, yielding 2,3-diacetylthiomethyl oxirane (86% yield).

Hydrolysis to DTE

The acetyl-protected intermediate is hydrolyzed under mild alkaline conditions (e.g., potassium hydroxide in water at 50°C). Recrystallization from ethyl acetate affords pure DTE with 83% yield .

Advantages Over Traditional Methods :

Comparative Analysis of Synthesis Routes

Industrial-Scale Considerations

Industrial production prioritizes cost-effectiveness and safety. The epoxidation method’s avoidance of KMnO₄ aligns with green chemistry principles, reducing hazardous waste. Furthermore, continuous flow systems—successfully applied to DTT synthesis —could be adapted for DTE, minimizing intermediate isolation and improving throughput.

Analyse Des Réactions Chimiques

Reduction of Disulfide Bonds

DTE reduces disulfide bonds (R–S–S–R) to sulfhydryl groups (–SH) via a two-step thiol-disulfide exchange mechanism:

- First thiol attack : A thiolate anion (–S⁻) from DTE reacts with a disulfide bond, forming a mixed disulfide intermediate.

- Second thiol attack : The second thiol group in DTE reacts with the mixed disulfide intermediate, yielding fully reduced thiols and oxidized DTE (a cyclic disulfide):

The reaction equilibrium strongly favors disulfide reduction due to the stability of DTE’s oxidized cyclic form (cis-4,5-dihydroxy-1,2-dithiane) .

Reaction Kinetics and pH Dependence

DTE’s reactivity is pH-dependent due to thiol group ionization (pKₐ = 9.0 and 9.9) . Key findings include:

- Slower kinetics than DTT : DTE’s reaction rate with disulfides is ~50% slower than its isomer dithiothreitol (DTT) due to steric hindrance in its oxidized form .

- Equilibrium constant : The equilibrium constant for cystine reduction by DTE is ~10⁶ M⁻¹ at pH 8.0, ensuring near-complete disulfide reduction .

| Property | DTE | DTT |

|---|---|---|

| Thiol pKₐ | 9.0, 9.9 | 9.3, 9.5 |

| Reduction potential (V) | -0.33 (pH 7) | -0.33 (pH 7) |

| Oxidized form stability | Less stable (cis-OH) | More stable (trans-OH) |

Reactions with Metal Complexes

DTE forms stable adducts with heavy metals, as demonstrated in studies with arsenic and antimony compounds:

- Arsenic(III) adducts : DTE reacts with AsCl₃ or As₂O₃ in methanol to form bicyclic adducts (DTE–As), characterized by NMR and X-ray crystallography .

- Antimony(III) adducts : Similar reactions with SbCl₃ yield Sb–DTE complexes with distorted trigonal bipyramidal geometry .

Interaction with Carbonyl Compounds

DTE reacts with carbonyl groups (e.g., aldehydes, ketones) to form thioacetals, a property leveraged in organic synthesis:

This reaction is reversible under acidic conditions, enabling DTE’s use in protecting carbonyl groups during multi-step syntheses .

Oxidative Potential in Environmental Chemistry

DTE’s redox activity is utilized to assess the oxidative potential (OP) of particulate matter (PM):

- DTT assay : DTE’s isomer DTT is more commonly used, but DTE shows comparable reactivity with PM-derived oxidants like quinones and hydroperoxides .

- Mechanism : Reactive oxygen species (ROS) in PM oxidize DTE, with rates proportional to PM’s OP. For example, isoprene-derived secondary organic aerosols (SOA) consume DTE at 0.8–1.2 nmol/min/μg .

Toxicity and Biological Interactions

While DTE is generally less toxic than DTT, studies highlight its role in modulating cellular redox states:

- SAM depletion : High DTE concentrations deplete S-adenosylmethionine (SAM) in C. elegans, impairing methylation reactions .

- DNA interactions : DTE analogs like dithiothreitol (DTT) induce DNA strand breaks via thiol-mediated radical formation, though DTE-specific data remain limited .

Comparative Reactivity with Dithiothreitol (DTT)

Despite structural similarities, key differences exist:

| Reaction | DTE | DTT |

|---|---|---|

| Disulfide reduction | Slower due to steric hindrance | Faster due to favorable ring strain |

| Oxidized form stability | Lower (ΔG = +2.1 kcal/mol) | Higher (ΔG = -1.8 kcal/mol) |

| pH sensitivity | Less effective below pH 8.5 | Active down to pH 7.5 |

Applications De Recherche Scientifique

Proteomics and Protein Science

Reduction of Disulfide Bonds

Dithioerythritol is primarily utilized to reduce disulfide bonds in proteins, facilitating their denaturation for analysis. This reduction is essential for studying protein structure and function, as it allows researchers to reconstruct proteins prior to electrophoresis. The removal of dithioerythritol is typically accomplished through desalting methods such as dialysis or gel filtration .

Antioxidant Properties

As an antioxidant, dithioerythritol protects cells from oxidative stress caused by ionizing radiation. This protective role is vital in various experimental setups where cellular integrity must be maintained .

Cellular Biology

Toxicity Studies

Research has demonstrated that dithioerythritol can induce toxicity in model organisms such as Caenorhabditis elegans. This toxicity is linked to its modulation of the endoplasmic reticulum's oxidative environment, leading to misfolded proteins. Studies indicate that dietary components like vitamin B12 can alleviate this toxicity by restoring levels of S-adenosylmethionine, a critical metabolite involved in various cellular processes .

Impact on Cellular Physiology

Dithioerythritol affects not only the endoplasmic reticulum but also broader cellular functions. Its role in modulating the methionine-homocysteine cycle has been highlighted, suggesting that it can influence metabolic pathways beyond its immediate biochemical interactions .

DNA Interactions

Facilitation of DNA Immobilization

Dithioerythritol has been shown to facilitate the immobilization of fluorescently labeled DNA onto surfaces for single-molecule studies. This property is particularly useful in biosensor development and molecular detection assays, where precise positioning of DNA molecules is crucial for accurate measurements .

Effects on DNA Structure

Interestingly, dithioerythritol can introduce nicks into the DNA backbone, which may impact experimental outcomes in studies involving DNA integrity and functionality. Such side effects necessitate careful consideration when using dithioerythritol in molecular biology experiments .

Table 1: Summary of Dithioerythritol Applications

Mécanisme D'action

Dithioerythritol exerts its effects by reducing disulfide bonds to thiol groups. This reduction process involves two sequential thiol-disulfide exchange reactions. The first thiol group of dithioerythritol attacks the disulfide bond, forming a mixed disulfide intermediate. The second thiol group then attacks the mixed disulfide, resulting in the formation of a stable six-membered ring with an internal disulfide bond and the release of the reduced thiol groups .

Comparaison Avec Des Composés Similaires

Dithiothreitol (DTT)

- Reductive Capacity : Both DTE and DTT are dithiols, but DTT has lower pKa values (8.3 and 9.5) compared to DTE (9.0 and 9.9), making DTT more effective at physiological pH .

- Enzyme Stabilization : DTT is commonly used to maintain protein solubility, while DTE can inhibit certain enzymes (e.g., D-lysergyl peptide synthetase) at higher concentrations .

2-Mercaptoethanol (2-ME)

- Oxidation Sensitivity : Both DTE and 2-ME are oxidized by cobalamin derivatives to form disulfides and H2O2, but DTE generates higher H2O2 concentrations (30–250 μM) .

- Enzyme Activation : 2-ME is a poor sulfur acceptor compared to DTE in mercaptopyruvate sulfotransferase activity, producing only 20% of the sulfide generated by DTE .

Glutathione (GSH)

2,3-Dimercaptopropanol (BAL)

- Heavy Metal Chelation : BAL (a dithiol) is more effective than DTE in increasing biliary excretion of cadmium (Cd). However, both increase renal Cd deposition, limiting therapeutic utility .

- Therapeutic Use : BAL is clinically used for arsenic/mercury poisoning, whereas DTE is restricted to research settings due to toxicity concerns .

N-Acetylcysteine (NAC)

- Antioxidant Activity : NAC and DTE show comparable radical-scavenging capacities in ABTS assays, but DTE’s dual -SH groups may enhance metal-binding efficiency .

Key Data Tables

Table 1. Physicochemical and Functional Properties

Table 2. Comparative Efficacy in Biochemical Assays

Research Findings and Contradictions

- Therapeutic Limitations : While DTE enhances Cd excretion, its concurrent renal deposition and inhibition of critical enzymes (e.g., ribonucleotide reductase reversal requires Fe²⁺) limit clinical use .

- Antioxidant vs. Prooxidant Effects : DTE’s prooxidant activity in H2O2 generation contrasts with its radical-scavenging capacity, highlighting context-dependent roles .

Activité Biologique

Dithioerythritol (DTE) is a small molecule with significant biological activity, primarily recognized for its role as a reducing agent in biochemical assays. It has garnered attention for its potential therapeutic applications and its effects on various biological systems. This article delves into the biological activity of DTE, focusing on its mechanisms of action, effects on cellular processes, and implications in research and clinical settings.

Dithioerythritol is a symmetrical dithiol compound, structurally similar to dithiothreitol (DTT), featuring two thiol groups capable of reducing disulfide bonds in proteins. Its chemical formula is CHOS, and it is often used in laboratories to maintain proteins in their reduced state.

DTE exerts its biological effects through several mechanisms:

- Reduction of Disulfide Bonds : DTE reduces disulfide bonds in proteins, facilitating proper folding and maintaining protein stability. This action is critical in studies involving protein structure and function.

- Modulation of Oxidative Stress : DTE has been shown to influence oxidative stress pathways. It can reduce reactive oxygen species (ROS) levels, potentially protecting cells from oxidative damage.

- Impact on Cellular Signaling : DTE may modulate various signaling pathways by altering the redox state of cellular components, affecting processes such as apoptosis and cell proliferation.

1. Cellular Toxicity

Research indicates that while DTE can be beneficial at low concentrations, it may induce toxicity at higher levels. For instance, studies using Caenorhabditis elegans demonstrated that DTE disrupts endoplasmic reticulum (ER) function, leading to protein misfolding and increased cellular stress. This effect is mediated through the depletion of S-adenosylmethionine (SAM), which is crucial for methylation reactions within the cell .

2. Apoptosis Induction

DTE has been implicated in promoting apoptosis in various cancer cell lines. For example, it enhances arsenic trioxide-induced apoptosis in leukemia cells by modulating redox-sensitive pathways . This property highlights its potential as a therapeutic agent in cancer treatment.

3. Biofilm Disruption

In microbiological applications, DTE has been used to detach biofilms formed by pathogenic bacteria. Its ability to disrupt the extracellular matrix of biofilms makes it valuable in treating infections resistant to conventional antibiotics .

Case Studies

Clinical Implications

The dual nature of DTE as both a reducing agent and a potential toxic compound necessitates careful consideration in clinical applications. Its use in diagnostic procedures, particularly for respiratory infections, demonstrates its utility while also raising concerns about cytotoxicity at higher concentrations . Understanding the concentration-dependent effects of DTE is crucial for optimizing its therapeutic applications.

Q & A

Q. What are the standard concentrations of DTE used in buffer preparation for protein and DNA studies?

DTE is commonly used at concentrations ranging from 1 mM to 15 mM depending on the application. For DNA extraction, diluting samples in 1 mM DTE helps stabilize thiol groups during spectrophotometric quantification . In enzymatic assays, buffers with 250 μM DTE optimize activity for enzymes like PPH4 reductase, while higher concentrations (>10 mM) may destabilize proteins . For extreme conditions (e.g., high-temperature archaeal enzyme studies), 20 mM DTE is used to maintain redox stability .

Methodological Note: Titrate DTE concentrations empirically by monitoring target protein/enzyme activity and adjusting based on interference thresholds.

Q. How does DTE compare to dithiothreitol (DTT) in maintaining protein stability during reducing assays?

DTE and DTT are interchangeable in many protocols, but DTE’s lower redox potential (-0.33 V vs. -0.33 V for DTT) and resistance to air oxidation make it preferable for long-term experiments. However, DTT is more soluble at high concentrations. In PPH4 reductase assays, 250 μM DTE maximized activity, whereas 2 mM mercaptoethanol was required for equivalent effects, highlighting DTE’s efficiency .

Methodological Note: Validate reducing agent choice using circular dichroism (CD) spectroscopy to monitor disulfide bond reduction efficiency.

Q. What are the recommended storage conditions for DTE to ensure stability?

DTE should be stored at 2–8°C in airtight, light-protected containers. Solutions are stable for ~1 week at 4°C but degrade rapidly at room temperature due to oxidation. For long-term storage, prepare aliquots in 50 mM phosphate-citrate buffer (pH 5.0) and freeze at -20°C .

Methodological Note: Regularly assess DTE purity via HPLC or spectrophotometric absorbance at 280 nm to detect oxidation byproducts.

Advanced Research Questions

Q. How can researchers optimize DTE concentrations to prevent interference in enzymatic assays?

DTE’s reducing power can disrupt enzyme cofactors or metal-binding sites. For example, in PPH4 reductase assays, concentrations >250 μM reduced activity by 30% , likely due to adduct formation with carbonyl groups . Optimization steps:

- Perform kinetic assays across a DTE gradient (e.g., 50–500 μM).

- Use Michaelis-Menten plots to identify Km and Vmax shifts.

- Pair with HPLC monitoring of substrate decay to isolate DTE-specific effects .

Q. What methods validate DTE’s effectiveness in preventing disulfide bond reformation during protein purification?

- Ellman’s assay : Quantify free thiol groups before/after DTE treatment. A >90% reduction in disulfide bonds indicates efficacy.

- Size-exclusion chromatography (SEC) : Compare elution profiles of reduced vs. non-reduced proteins to detect aggregation.

- Mass spectrometry : Identify residual disulfide bonds post-reduction .

Data Contradiction Alert: In some protocols, excess DTE causes protein denaturation. Always cross-validate with activity assays.

Q. How does DTE interact with sulfurtransferases like EC 2.8.1.5, and what are the kinetic implications?

In EC 2.8.1.5 (thiosulfate—dithiol sulfurtransferase), DTE acts as a sulfur acceptor, forming 4,5-cis-dihydroxy-1,2-dithiacyclohexane . Kinetic studies show a Km of 1.8 µM for PPH4 and 5.5 µM for NADPH when DTE is present, indicating competitive binding at the catalytic site .

Methodological Note: Use stopped-flow spectroscopy to capture rapid sulfur-transfer reactions and derive rate constants.

Q. What challenges arise in quantifying DTE’s redox contributions in complex systems like cardiac tissue homogenates?

In cardiac studies, DTE (1 mM) is used in homogenization buffers to preserve redox-sensitive proteins. Challenges include:

- Matrix effects : Cellular thiols (e.g., glutathione) skew DTE’s effective concentration.

- pH dependency : DTE’s reducing capacity drops below pH 7.0, necessitating buffered systems like 50 mM phosphate-buffered saline (pH 7.4) .

Methodological Note: Employ redox-sensitive fluorescent probes (e.g., roGFP) to spatially resolve DTE’s impact in tissues.

Q. How does DTE’s performance vary under extreme pH/temperature conditions in archaeal enzyme studies?

In Thermococcus FBPase assays, DTE (20 mM) maintained activity at 95°C and pH 8.0 , but activity dropped by 40% at pH <7.0 due to thiol group protonation. Buffers with Tris-HCl (pH 8.0) and MgCl₂ synergize with DTE to stabilize enzymes .

Methodological Note: Use differential scanning calorimetry (DSC) to assess DTE’s impact on enzyme thermostability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.